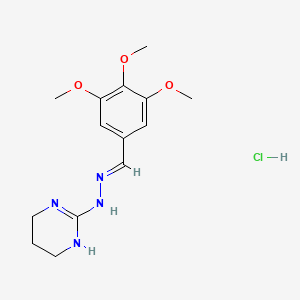
Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride: is a synthetic organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in medicinal chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride typically involves the condensation of a pyrimidine derivative with a hydrazine derivative under controlled conditions. The reaction may require specific catalysts and solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its hydrochloride form.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Such as halogens or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrimidine derivatives, while reduction may produce reduced forms of the compound.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: In biological research, the compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound may have potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: In the industrial sector, the compound may be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Pyrimidine Derivatives: Such as 5-fluorouracil and cytosine.
Hydrazine Derivatives: Such as hydralazine and isoniazid.
Uniqueness: The uniqueness of Pyrimidine, 3,4,5,6-tetrahydro-2-(2,3,4-trimethoxybenzylidenehydrazino)-, hydrochloride lies in its specific structure, which may confer unique biological activities and chemical properties compared to other similar compounds.
Conclusion
This compound is a versatile compound with potential applications in various fields of science and industry
Properties
CAS No. |
74051-75-5 |
|---|---|
Molecular Formula |
C14H21ClN4O3 |
Molecular Weight |
328.79 g/mol |
IUPAC Name |
N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]-1,4,5,6-tetrahydropyrimidin-2-amine;hydrochloride |
InChI |
InChI=1S/C14H20N4O3.ClH/c1-19-11-7-10(8-12(20-2)13(11)21-3)9-17-18-14-15-5-4-6-16-14;/h7-9H,4-6H2,1-3H3,(H2,15,16,18);1H/b17-9+; |
InChI Key |
SAVYQGUOJUAGAH-WWIHJBQESA-N |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC2=NCCCN2.Cl |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC2=NCCCN2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















